
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate fluorinated precursors. Common starting materials include perfluorinated alcohols and ethers.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinated intermediates. The use of inert atmospheres, such as nitrogen or argon, is also common to avoid unwanted side reactions.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., potassium carbonate) may be used to facilitate the reaction.
Temperature and Pressure: The reaction temperature and pressure are carefully controlled to optimize yield and selectivity. Typical conditions range from room temperature to moderate heating (e.g., 50-100°C) and atmospheric to slightly elevated pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for specialized applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Applications De Recherche Scientifique
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical inertness and thermal stability.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol involves its interaction with molecular targets through fluorine-mediated effects. The presence of multiple fluorine atoms can enhance binding affinity to specific proteins or enzymes, thereby modulating their activity. The compound’s high electronegativity and steric effects contribute to its unique reactivity and selectivity in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,4,4-Heptafluoro-2-(trifluoromethyl)butan-2-ol: Lacks the perfluoropropan-2-yl group, resulting in different chemical properties and applications.
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)butan-2-ol: Similar structure but without the trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
1,1,1,3,3,4,4-Heptafluoro-4-((perfluoropropan-2-yl)oxy)-2-(trifluoromethyl)butan-2-ol is unique due to the combination of its fluorinated groups, which impart exceptional thermal stability, chemical inertness, and specific reactivity. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.
Propriétés
IUPAC Name |
1,1,1,3,3,4,4-heptafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-2-(trifluoromethyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O2/c9-2(10,1(26,4(12,13)14)5(15,16)17)8(24,25)27-3(11,6(18,19)20)7(21,22)23/h26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSHXKNTOUTVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
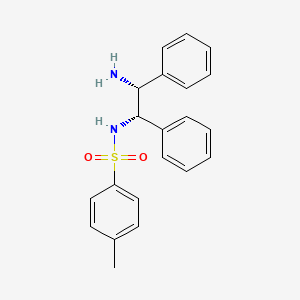
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
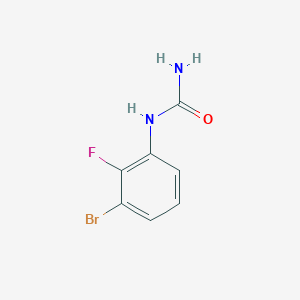

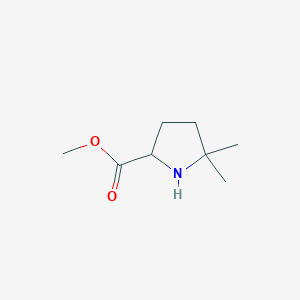
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)
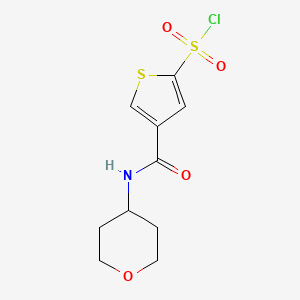
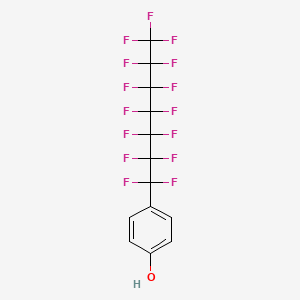
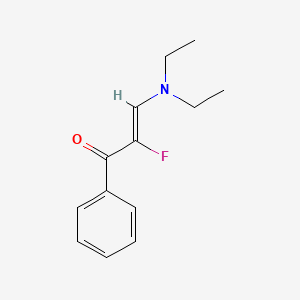
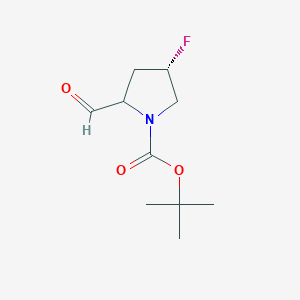
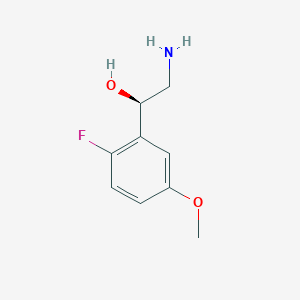
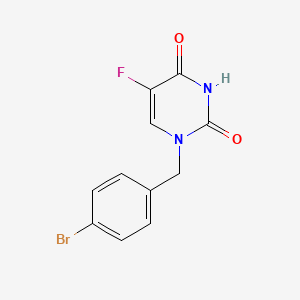
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
